molecular formula C13H7Cl5O B8487917 4-Methoxy-2,2',4',5,5'-pentachlorobiphenyl CAS No. 60082-98-6

4-Methoxy-2,2',4',5,5'-pentachlorobiphenyl

Cat. No.: B8487917
CAS No.: 60082-98-6
M. Wt: 356.5 g/mol
InChI Key: ASLFDTHUPXIGPF-UHFFFAOYSA-N
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Description

4-Methoxy-2,2',4',5,5'-pentachlorobiphenyl is a useful research compound. Its molecular formula is C13H7Cl5O and its molecular weight is 356.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

60082-98-6

Molecular Formula

C13H7Cl5O

Molecular Weight

356.5 g/mol

IUPAC Name

1,2,4-trichloro-5-(2,5-dichloro-4-methoxyphenyl)benzene

InChI

InChI=1S/C13H7Cl5O/c1-19-13-5-9(15)7(3-12(13)18)6-2-10(16)11(17)4-8(6)14/h2-5H,1H3

InChI Key

ASLFDTHUPXIGPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2,4,5-trichloroaniline (1.96 g, 10 mmol) in 30 mL 35% H2SO4 in an ice/salt bath (below 0° C.) was added a solution of sodium nitrite (0.828 mg, 12 mmol) in 50 ml cold distilled water. The yellow mixture was allowed to stir below 0° C. for 45 minutes at which time it was added to a vigorously stirred solution of 2,5-dichloroanisole (1.76 g, 10 mmol) in 100 mL CCl4 below 0° C. Saturated sodium acetate solution was added until a pH≧7 was obtained. The resulting mixture was allowed to warm to room temperature, then stirred 18 h. The reaction was extracted with several portions of CH2Cl2 and the combined organic layers were dried with anhydrous Na2SO4, filtered, then concentrated to a heavy oil. The oil was distilled (150-200° C., 0.2 mm Hg) through a Kugelrhor apparatus to yield 0.8 g of a dark yellow oil. The distillate was further purified via flash chromatography (silica gel, hexane eluent). Fraction 1 (40 mg; Rf=0.38; GC retention time=16.32 minutes) was identified as 2,2′,4′,5,5′-pentachloro-6-methoxybiphenyl. Fraction 2 (262 mg, 7.4% yield; Rf=0.33) was found to contain 2,5,2′,4′,5′-pentachloro-3-methoxy and 2,5,2′,4′,5′-pentachloro-4-methoxybiphenyl in a 17:83 ratio as determined by GC (RT=17.58, 17.75 minutes respectively) and NMR analyses.
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.828 mg
Type
reactant
Reaction Step Two
Quantity
1.76 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
7.4%

Synthesis routes and methods II

Procedure details

4-Methoxy-2,2',4',5,5'-pentachlorobiphenyl was prepared from 2,5-Dichloroanisole (35 g, 200 mmol) and 2,4,5-trichloroaniline (2.95 g, 15 mmol) according to the procedure in Example 2A. The excess dichloroanisole was removed by distillation and the residue was then filtered through silica gel (heptane eluent) and further purified [Chromatotron®, 4 mm silica gel, hexane, 20 mL/min] to give the product (980 mg). Mass spectrum: m/z at 354 for C13H7Cl5O.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One

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